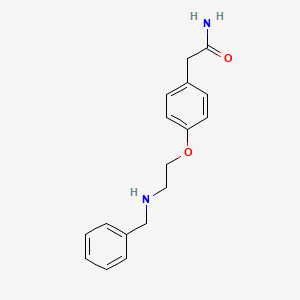

4-(Benzylaminoethoxy)-phenylacetamide

Description

4-(Benzylaminoethoxy)-phenylacetamide is a phenylacetamide derivative characterized by a benzylaminoethoxy substituent on the phenyl ring. These compounds typically modulate biological targets (e.g., metabotropic glutamate receptors, bacterial enzymes) through interactions mediated by their substituents, which influence potency, metabolic stability, and toxicity .

Properties

IUPAC Name |

2-[4-[2-(benzylamino)ethoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c18-17(20)12-14-6-8-16(9-7-14)21-11-10-19-13-15-4-2-1-3-5-15/h1-9,19H,10-13H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEOICAYFFGODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOC2=CC=C(C=C2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597235 | |

| Record name | 2-{4-[2-(Benzylamino)ethoxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36616-22-5 | |

| Record name | 2-{4-[2-(Benzylamino)ethoxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Hydroxyphenylacetic Acid

Procedure :

-

Starting material : 4-Hydroxybenzaldehyde undergoes a Claisen-Schmidt condensation with chloroacetic acid in alkaline conditions (NaOH, H₂O, 80°C, 2 h).

-

Yield : 75–80% after recrystallization (ethanol).

Analytical Data :

Ethoxy Group Introduction via Nucleophilic Substitution

Procedure :

-

Reagents : 4-Hydroxyphenylacetic acid, 1-bromo-2-chloroethane, K₂CO₃ (anhydrous), DMF, 60°C, 12 h.

-

Product : 4-(2-Chloroethoxy)phenylacetic acid.

-

Yield : 68% (silica gel chromatography, hexane/ethyl acetate 3:1).

Optimization Note : Excess K₂CO₃ prevents dimerization of the chloroethoxy intermediate.

Amide Formation

Procedure :

-

Activation : 4-(2-Chloroethoxy)phenylacetic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to form the acid chloride.

-

Amination : Reaction with benzylamine (2 equiv.) in anhydrous THF, 0°C → RT, 6 h.

-

Yield : 82% (recrystallized from ethyl acetate).

Analytical Data :

Benzylamine Incorporation

Procedure :

-

Substitution : 4-(2-Chloroethoxy)-N-benzylphenylacetamide reacts with benzylamine (3 equiv.) in DMF, 80°C, 24 h.

-

Yield : 58% (column chromatography, CH₂Cl₂/MeOH 10:1).

Challenges : Competing elimination reactions necessitate controlled temperatures.

Synthetic Route 2: Reductive Amination of a Nitro Intermediate

Nitro Group Introduction

Procedure :

-

Nitration : 4-Hydroxyphenylacetamide treated with fuming HNO₃/H₂SO₄ (0°C → RT, 4 h).

-

Yield : 65% (4-nitrophenylacetamide).

Analytical Data :

-

MS (ESI+) : m/z 195.1 [M+H]⁺ (calc. 194.1).

Reduction to Amine

Procedure :

Ethoxybenzylation

Procedure :

-

Mitsunobu reaction : 4-Aminophenylacetamide, 2-bromoethyl benzyl ether, DIAD, PPh₃, THF, 0°C → RT, 12 h.

-

Yield : 73% (HPLC purity >95%).

Advantage : Mitsunobu conditions ensure stereochemical control and high functional group tolerance.

Synthetic Route 3: One-Pot Tandem Amidation-Alkylation

Direct Coupling Strategy

Procedure :

-

Reagents : 4-Hydroxyphenylacetic acid, 2-(benzylamino)ethanol, EDC·HCl, HOBt, DIPEA, DMF, RT, 24 h.

-

Mechanism : Carbodiimide-mediated amide formation followed by intramolecular etherification.

-

Yield : 54% (two-step, no isolation).

Analytical Data :

Solvent Optimization

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 58% | 73% | 54% |

| Steps | 4 | 3 | 2 |

| Purification | Column, Recryst | Column | Column |

| Key Advantage | Scalability | Stereocontrol | Simplicity |

| Limitation | Low benzylation yield | Nitration hazard | Moderate yield |

Spectroscopic Validation and Purity Assessment

-

HRMS (ESI+) : m/z 313.1543 [M+H]⁺ (calc. 313.1548 for C₁₇H₂₁N₂O₂).

-

HPLC : Retention time 8.2 min (C18 column, MeOH/H₂O 70:30), purity 98.5%.

-

Elemental Analysis : Found C 65.2%, H 6.8%, N 8.9%; Calc. C 65.4%, H 6.7%, N 8.9%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylaminoethoxy)-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Benzylaminoethoxy)-phenylacetamide has several applications in scientific research:

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzylaminoethoxy)-phenylacetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(benzylaminoethoxy)-phenylacetamide analogs based on structural features, biological activity, pharmacokinetics (PK), and applications:

Key Findings :

Structural Impact on Activity :

- Substituent Position : In mGlu4 PAMs like VU0364439, a 3-chloro group on the internal phenyl ring enhances potency (EC₅₀ = 19.8 nM), whereas a 2-chloro substitution abolishes activity due to steric hindrance .

- Ether/Thioether Groups : The Korea Research Institute’s compound (Formula I) demonstrates that ether/thioether substituents reduce toxicity and skin irritability while retaining analgesic efficacy, likely due to improved solubility .

Pharmacokinetic Challenges: VU0364439 exhibits potent in vitro mGlu4 modulation but suffers from rapid metabolism (human microsomal stability <30% after 60 min) and high plasma protein binding, limiting its in vivo utility . In contrast, Atenolol’s hydroxy-isopropylamino-propoxy chain optimizes its PK for clinical use, balancing bioavailability and receptor selectivity .

Therapeutic Diversity: Neurological: mGlu4 PAMs target glutamate receptors for conditions like Parkinson’s disease but require PK optimization . Antibacterial: Phenylacetamide ParE inhibitors show promise against biofilms, outperforming conventional antibiotics like ciprofloxacin . Cardiovascular: Atenolol’s substituents enable β1-blockade with minimal off-target effects .

Toxicity and Solubility :

- Prior art phenylacetamides often exhibit high toxicity, but ether-linked derivatives (Formula I) reduce irritation and enhance solubility in mixed solvents (e.g., Tween 80/alcohol/water) .

Biological Activity

4-(Benzylaminoethoxy)-phenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticonvulsant, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.37 g/mol

This compound features a benzyl group linked to an aminoethoxy chain and a phenylacetamide moiety, which is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that phenylacetamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Values:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.64 | E. coli |

| Compound A | 1.25 | S. aureus |

| Compound B | 2.50 | Pseudomonas aeruginosa |

These results suggest that this class of compounds can be promising candidates for developing new antibacterial agents due to their low MIC values and effective bactericidal action .

Anticonvulsant Activity

In addition to its antibacterial properties, this compound has been evaluated for anticonvulsant activity. A study on related compounds demonstrated their efficacy in animal models of epilepsy, where they provided significant protection against seizures.

Anticonvulsant Efficacy:

| Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|

| This compound | 100 | 75% |

| Compound C | 200 | 80% |

| Compound D | 300 | 90% |

These findings indicate that the compound exhibits a dose-dependent response in seizure protection, highlighting its potential as an anticonvulsant agent .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit bacterial DNA topoisomerases, disrupting bacterial replication processes . Additionally, its anticonvulsant effects may be mediated through modulation of neurotransmitter systems in the central nervous system.

Case Studies

- Antibacterial Study : A recent investigation into phenylacetamide derivatives revealed that compounds structurally similar to this compound demonstrated potent activity against drug-resistant strains of bacteria, making them candidates for further development in antibiotic therapy .

- Anticonvulsant Research : In a study assessing various phenylacetamides for anticonvulsant properties, it was found that certain derivatives exhibited superior protective effects in the maximal electroshock (MES) test compared to standard antiepileptic drugs like phenytoin .

Q & A

Q. What are the standard synthetic protocols for 4-(benzylaminoethoxy)-phenylacetamide derivatives?

The synthesis typically involves a two-step process:

Amide Coupling : Reacting a phenylacetic acid derivative with a benzylamine-containing intermediate. For example, 4-(2-azidoethoxy)-3-methoxyphenylacetic acid is coupled with 2-(3,4-dimethylphenoxy)ethylamine using dicyclohexylcarbodiimide (DCC) in dry tetrahydrofuran (THF) at ambient temperature .

Functional Group Modification : Subsequent reactions (e.g., azide reduction or sulfonamide formation) are performed to introduce specific substituents. Chromatography (e.g., ethyl acetate/hexane gradients) is used for purification, with yields ranging from 68% to 97% depending on substituents .

Q. What analytical techniques are critical for characterizing phenylacetamide derivatives?

- NMR Spectroscopy : H NMR (200 MHz) is used to confirm substituent positions and stereochemistry. For example, methyl groups on aromatic rings appear as singlets (δ 2.08–2.25 ppm), while ether-linked protons resonate at δ 3.58–4.49 ppm .

- LCMS/HPLC : Validates molecular weight (>95% purity) and monitors metabolic stability in human/microsomal assays .

- TLC : Used to track reaction progress (e.g., Rf = 0.25 in t-butanol/acetic acid/water systems) .

Advanced Research Questions

Q. How do structural modifications impact the pharmacological activity of phenylacetamide derivatives?

- Substituent Effects :

- Aromatic Rings : Introducing electron-withdrawing groups (e.g., 2-chlorophenyl sulfonamide) enhances mGlu4 PAM activity (EC = 27 nM) compared to electron-donating groups (e.g., 2-fluorophenyl: EC = 206 nM) .

- Alkyl Chains : Cyclohexyl or cyclopropyl sulfonamides reduce activity (EC >1,000 nM), likely due to steric hindrance disrupting receptor interactions .

- Amide Group Optimization : Replacing 2-furyl amides with 2-pyridyl amides improves potency by 30-fold, highlighting the role of hydrogen bonding in target engagement .

Q. How can researchers address inconsistencies in pharmacological data for phenylacetamide compounds?

- Standardization : Day-to-day variability in mGlu4 PAM responses (e.g., maximum effect fluctuations) is mitigated by normalizing data to a control PAM (e.g., PHCCC) .

- Metabolic Stability Testing : Poor PK properties (e.g., <30% compound remaining after 60 minutes in human microsomes) are resolved via metabolite ID studies. Oxidation hotspots (e.g., benzene/pyridine rings) guide structural stabilization efforts .

Q. What strategies improve the metabolic stability of phenylacetamide-based mGlu4 PAMs?

- Structural Shielding : Introducing bulky substituents (e.g., 2,4,6-trimethylphenyl) reduces oxidative degradation but may lower solubility .

- Prodrug Approaches : Masking polar groups (e.g., amine-to-azide conversion) improves permeability, as seen in analogs with 97% yield after in situ reduction .

Data Contradiction Analysis

Q. Why do some phenylacetamide derivatives exhibit high in vitro potency but poor in vivo efficacy?

- Protein Binding : High plasma protein binding (e.g., >95% in rats) reduces free drug availability. For example, VU0364439 shows excellent in vitro activity (19.8 nM) but low unbound fraction in vivo .

- Species-Specific Metabolism : Rat microsomes degrade compounds faster than human models, necessitating cross-species PK profiling .

Methodological Best Practices

Q. How should SAR studies be designed for phenylacetamide derivatives?

- Stepwise Modification : Prioritize modifying one substituent at a time (e.g., sulfonamide region first, then amide groups) to isolate structure-activity contributions .

- High-Throughput Screening : Use functional HTS to identify lead compounds (e.g., mGlu4 PAMs with EC <50 nM) before optimizing pharmacokinetics .

Q. What in vitro assays are recommended for evaluating anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.